molecular formula C22H11IN2O4 B6011035 2-(2-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(2-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B6011035
M. Wt: 494.2 g/mol
InChI Key: CPTJPLKFKWHBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as IPI-145 and is a potent inhibitor of phosphoinositide 3-kinase (PI3K) delta and gamma isoforms.

Mechanism of Action

IPI-145 selectively inhibits the PI3K delta and gamma isoforms, which are involved in various cellular signaling pathways. By inhibiting these isoforms, IPI-145 can modulate immune responses, reduce inflammation, and inhibit tumor growth.
Biochemical and Physiological Effects:
IPI-145 has been shown to have several biochemical and physiological effects. It can modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the activity of regulatory T cells. It can also inhibit tumor growth by inducing apoptosis and reducing angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPI-145 is its selectivity for PI3K delta and gamma isoforms, which minimizes off-target effects. However, its potency and selectivity can also be a limitation in certain experimental settings. Additionally, the synthesis of IPI-145 can be challenging, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on IPI-145. One area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another area of research is the development of new analogs of IPI-145 with improved pharmacological properties. Additionally, further studies are needed to understand the long-term effects and potential side effects of IPI-145 in humans.
Conclusion:
In conclusion, IPI-145 is a promising compound with potential applications in various fields, including cancer, inflammation, and autoimmune disorders. Its selectivity for PI3K delta and gamma isoforms, as well as its ability to modulate immune responses and inhibit tumor growth, make it an attractive target for further research. However, more studies are needed to fully understand its pharmacological properties and potential side effects in humans.

Synthesis Methods

The synthesis of IPI-145 involves the reaction of 2-iodoaniline and 4-oxo-4H-3,1-benzoxazine-2-carboxylic acid, followed by a cyclization reaction to form the isoindole-1,3(2H)-dione ring system. The final product is obtained through a series of purification steps.

Scientific Research Applications

IPI-145 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, IPI-145 has shown promising results in inhibiting tumor growth and reducing inflammation in animal models.

properties

IUPAC Name

2-(2-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11IN2O4/c23-16-6-2-4-8-18(16)25-20(26)13-10-9-12(11-15(13)21(25)27)19-24-17-7-3-1-5-14(17)22(28)29-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTJPLKFKWHBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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